![molecular formula C11H14BrNZn B14881929 2-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14881929.png)
2-[(1-Pyrrolidino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Pyrrolidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is a specialized organozinc reagent used in organic synthesis. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of the pyrrolidino group enhances its reactivity and selectivity in synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Pyrrolidino)methyl]phenylzinc bromide typically involves the reaction of 2-bromobenzyl chloride with pyrrolidine to form 2-[(1-Pyrrolidino)methyl]benzyl bromide. This intermediate is then treated with zinc dust in the presence of THF to yield the desired organozinc compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of THF as a solvent is crucial due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(1-Pyrrolidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the organozinc moiety to other metals like palladium or nickel, which can then participate in cross-coupling reactions.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and imines.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.
Major Products: The major products formed from these reactions are typically substituted aromatic compounds, which can be further functionalized for various applications.
Applications De Recherche Scientifique
2-[(1-Pyrrolidino)methyl]phenylzinc bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of potential therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(1-Pyrrolidino)methyl]phenylzinc bromide involves the nucleophilic attack of the organozinc moiety on electrophilic centers. The pyrrolidino group enhances the nucleophilicity of the compound, making it highly reactive towards various electrophiles. The zinc atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
Comparaison Avec Des Composés Similaires
- 2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 3-Fluoro-4-[(4-Morpholino)methyl]phenylzinc bromide
Comparison: Compared to similar compounds, 2-[(1-Pyrrolidino)methyl]phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of the pyrrolidino group enhances its nucleophilicity, making it more effective in certain synthetic applications. Additionally, its stability in THF makes it a preferred choice for various reactions.
Propriétés
Formule moléculaire |
C11H14BrNZn |
|---|---|
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-(phenylmethyl)pyrrolidine |
InChI |
InChI=1S/C11H14N.BrH.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-3,6H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
BGMOQJGSIUGVEF-UHFFFAOYSA-M |
SMILES canonique |
C1CCN(C1)CC2=CC=CC=[C-]2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


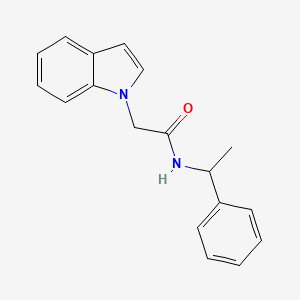
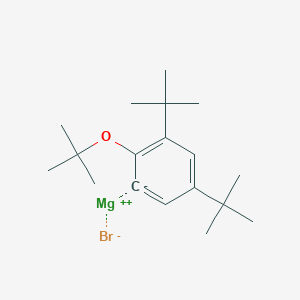
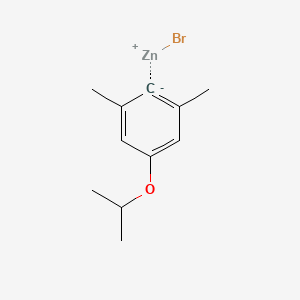
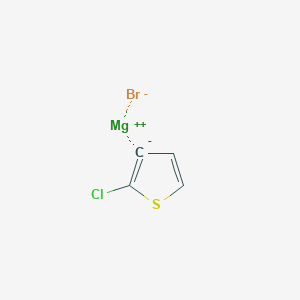
![2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881868.png)
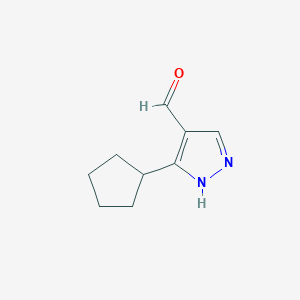
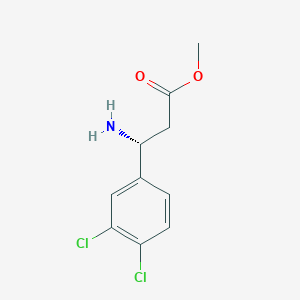
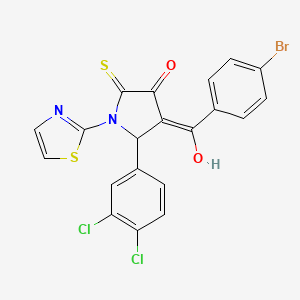
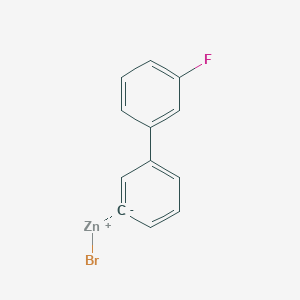
![disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate](/img/structure/B14881886.png)


![7-(Tert-butyl)spiro[3.5]nonan-1-ol](/img/structure/B14881919.png)
![2-(3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14881921.png)
